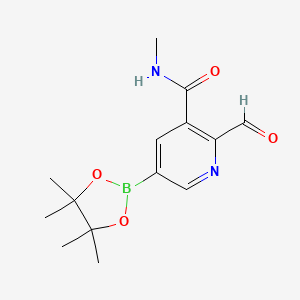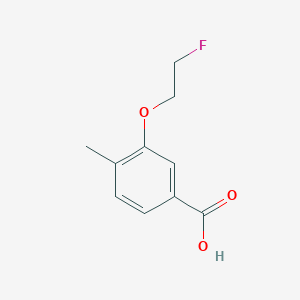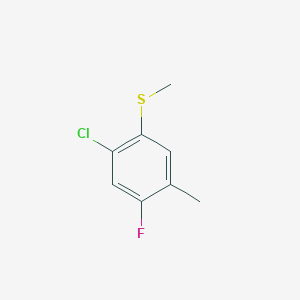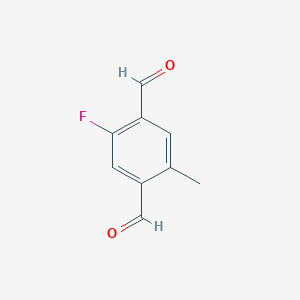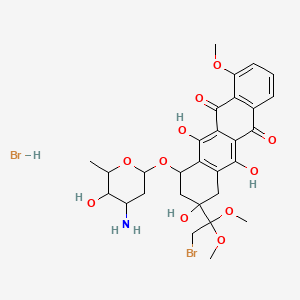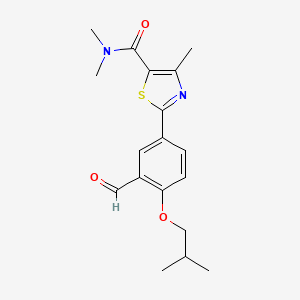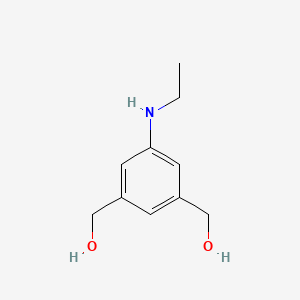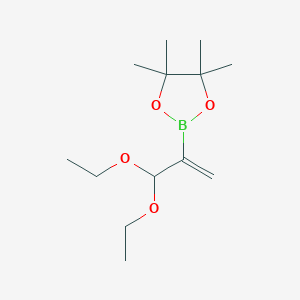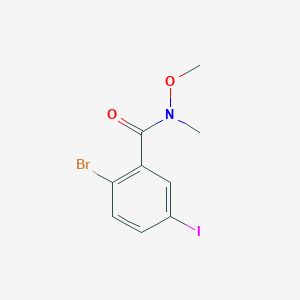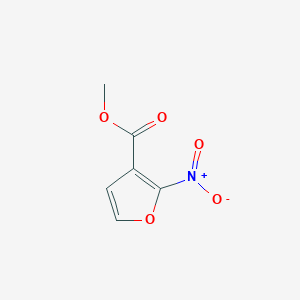
Thalidomide-C4-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-C4-Br is a derivative of thalidomide, a compound initially developed as a sedative and later found to have significant therapeutic applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . This compound is a modified version designed to enhance its pharmacological properties and reduce its teratogenic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C4-Br involves several steps, starting from the basic thalidomide structure. The process typically includes bromination at the C4 position of the thalidomide molecule. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-C4-Br undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Thalidomide-C4-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
Thalidomide-C4-Br exerts its effects primarily through binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding leads to the recruitment and subsequent degradation of specific target proteins, thereby modulating various cellular pathways . The compound also exhibits anti-angiogenic and immunomodulatory activities, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Similar to lenalidomide but with a different side chain, offering distinct pharmacological effects.
Bortezomib: A proteasome inhibitor used in combination with thalidomide derivatives for treating multiple myeloma.
Uniqueness
Thalidomide-C4-Br is unique due to its specific bromination at the C4 position, which enhances its binding affinity to cereblon and improves its pharmacological profile. This modification aims to reduce the teratogenic effects while maintaining or enhancing therapeutic efficacy .
Propriétés
Formule moléculaire |
C17H17BrN2O4 |
|---|---|
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
4-(4-bromobutyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17BrN2O4/c18-9-2-1-4-10-5-3-6-11-14(10)17(24)20(16(11)23)12-7-8-13(21)19-15(12)22/h3,5-6,12H,1-2,4,7-9H2,(H,19,21,22) |
Clé InChI |
ZMIZLENEVODRJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


